4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclohexyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chlorine and cyclohexyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid
- 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid
- 1-Benzyl-1H-pyrazole-4-carboxylic acid
- 1-Isopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-Chloro-1-cyclohexyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a cyclohexyl group,
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-1-cyclohexylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15) |
InChI Key |
JBDQXMYACXRHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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